molecular formula C20H15N3O3 B2826136 N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034280-14-1

N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No. B2826136
CAS RN: 2034280-14-1
M. Wt: 345.358
InChI Key: LEUZRWCDAIVXAI-UHFFFAOYSA-N
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Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery .


Synthesis Analysis

Several strategies toward the synthesis of these compounds in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

These compounds are characterized by their orthogonal functional groups, which make them key intermediates for subsequent transformations .


Chemical Reactions Analysis

The synthesis of these compounds often involves multicomponent reactions (MCR) of various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents and the conditions under which they are synthesized .

Scientific Research Applications

Synthesis and Structural Characterization

  • N1-(2-cyanophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide and related compounds have been synthesized using novel methods, contributing to the development of new synthetic approaches and the exploration of chemical space. For instance, Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a new useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalytic Activity Enhancement

  • Certain derivatives of this compound have been found to enhance catalytic activity in specific chemical reactions. Bhunia et al. (2017) discovered that N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) effectively promotes Cu-catalyzed N-arylation of anilines and cyclic secondary amines (Bhunia, Kumar, & Ma, 2017).

Photovoltaic Applications

  • Investigations into the use of furan derivatives in the development of red fluorescent materials for OLED devices have been conducted. Gorohmaru et al. (2002) prepared 1,2,5-oxadiazolo[3,4-c]pyridines with thiophene and furan rings, showing potential as red fluorescent materials in OLED devices (Gorohmaru et al., 2002).

Pharmaceutical Applications

  • Studies on the synthesis and biological activity of compounds containing the furan moiety, similar to this compound, have revealed potential applications in pharmaceutical research. For example, Kwong et al. (2017) synthesized biphenyl-based compounds showing significant anti-tyrosinase activities, highlighting the pharmaceutical potential of these compounds (Kwong et al., 2017).

Future Directions

Given their potential in drug discovery, there is likely to be ongoing research into the synthesis, properties, and applications of these and similar compounds .

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c21-11-16-3-1-2-4-18(16)23-20(25)19(24)22-12-14-5-7-15(8-6-14)17-9-10-26-13-17/h1-10,13H,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZRWCDAIVXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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